molecular formula C12H14O3 B1619433 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde CAS No. 225939-34-4

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1619433
M. Wt: 206.24 g/mol
InChI Key: GCRUTWYFGMDAHH-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 . It is a solid at room temperature . This compound plays an important role as an antioxidant and is also used as a flavoring agent, in perfumes, and in organic synthesis .


Molecular Structure Analysis

The linear formula of 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is C12H14O3 . For a more detailed understanding of its structure, you may refer to its structure data file (SDF/MOL) available online .


Physical And Chemical Properties Analysis

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 206.24 and a linear formula of C12H14O3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds were characterized using different analytical methods, and their acidity was studied in different solvents (Yüksek et al., 2005).
  • Characterization and Physical Properties : The compound has been studied in terms of its physical properties, such as melting temperatures, enthalpies, entropies of fusion, and heat capacities. Differential scanning calorimetry was used to determine these properties (Temprado et al., 2008).

Applications in Polymer and Material Science

  • Polymer Synthesis : It has been used in the synthesis of bis-aldehyde monomers, which were then polymerized to yield electrically conductive pristine polyazomethines. These polymers displayed significant electrical conductivity, which is a valuable property in material science (Hafeez et al., 2019).

Biochemical and Analytical Applications

  • Chemosensor Development : 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde was involved in the synthesis of a chemosensor for the detection of bioactive zinc(II) ions. This chemosensor demonstrated high selectivity and was successfully employed in live cell imaging, showing its potential in biochemical applications (Patil et al., 2018).

Vapor-Liquid Equilibrium Study

  • Vapor-Liquid Equilibrium Behaviors : The compound's behavior in various alcohols under vapor-liquid equilibrium was studied. This research can be crucial for understanding the compound's properties in different states and its potential applications in industry (Kato et al., 2007).

Safety And Hazards

The safety data sheet (SDS) for 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde can provide detailed information about its hazards, handling, storage, and disposal . Always follow appropriate safety practices when handling this compound.

properties

IUPAC Name

3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUTWYFGMDAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358215
Record name 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

CAS RN

225939-34-4
Record name 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Ethoxy-4-(2-propenyloxy)benzaldehyde (20.0 g, 0.087 mol) was heated under reflux in 75 ml mesitylene (1,3,5-trimethylbenzene) for 20 hours. After cooling, 250 ml 2N sodium hydroxide were added to the reaction mixture. The aqueous phase was washed two times with diethyl ether. The aqueous phase was subsequently acidified with concentrated hydrochloric acid under ice cooling and then extracted with ethyl acetate. After drying and concentrating the organic phase, there remained a light orange-colored oil that crystallized on cooling.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Zadrozna, A Wyszomierska - Polymers and Polymer …, 1998 - journals.sagepub.com
… Vaniline (3-ethoxy-4hydroxybenzaldehyde), 4-hydroxyacetophenone and their allyl derivatives (3-allyl-5-ethoxy-4hydroxybenzaldehyde and 3-allyl-4-hydroxybenzophenone) were …

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